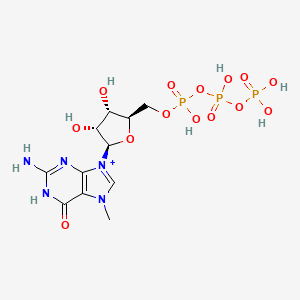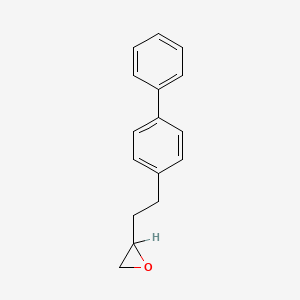
Methyl 3-(3-methoxyphenyl)-3-methyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-methoxyphenyl)-3-methyloxirane-2-carboxylate is an organic compound with a complex structure that includes an epoxy group and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-methoxyphenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 3-methoxyphenylacetic acid with an appropriate epoxidizing agent. One common method includes the use of peracids like m-chloroperbenzoic acid (m-CPBA) to introduce the epoxy group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(3-methoxyphenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols.
Reduction: Reduction of the epoxy group can lead to the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides (e.g., HCl, HBr) or nucleophiles (e.g., amines, thiols).
Major Products:
Diols: from oxidation reactions.
Alcohols: from reduction reactions.
Substituted derivatives: from substitution reactions.
Applications De Recherche Scientifique
Methyl 3-(3-methoxyphenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(3-methoxyphenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- Methyl 3-methoxyphenylacetate
- 3-Methoxyphenylacetic acid
- 3-Methoxyphenylpropionic acid
Comparison: Methyl 3-(3-methoxyphenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of both an epoxy group and a methoxyphenyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. The epoxy group, in particular, allows for a wider range of chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
methyl 3-(3-methoxyphenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-12(10(16-12)11(13)15-3)8-5-4-6-9(7-8)14-2/h4-7,10H,1-3H3 |
Clé InChI |
VXYMGURRBMZDTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)C(=O)OC)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-bromo-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8592103.png)










![1-[(4-Methoxyphenyl)methyl]-3-methylidenepiperidin-2-one](/img/structure/B8592186.png)
